molecular formula C15H13F3O2 B7998126 1-(2-n-Propoxynaphthyl) trifluoromethyl ketone

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone

Cat. No.: B7998126
M. Wt: 282.26 g/mol
InChI Key: RUOWWGWMSYNRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and have found applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it a valuable synthetic target.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C) . This method provides good yields and is effective for various methyl esters.

Industrial Production Methods

Industrial production of trifluoromethyl ketones often involves large-scale reactions using similar nucleophilic trifluoromethylation techniques. The use of fluoroform, a potent greenhouse gas, is optimized to minimize environmental impact while maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-n-Propoxynaphthyl) methyl ketone
  • 1-(2-n-Propoxynaphthyl) ethyl ketone
  • 1-(2-n-Propoxynaphthyl) butyl ketone

Uniqueness

1-(2-n-Propoxynaphthyl) trifluoromethyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-propoxynaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-2-9-20-12-8-7-10-5-3-4-6-11(10)13(12)14(19)15(16,17)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOWWGWMSYNRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.